molecular formula C6H10N4O B2588477 5-amino-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1894691-03-2

5-amino-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2588477
CAS No.: 1894691-03-2
M. Wt: 154.173
InChI Key: SDLIQCNHFDHQKN-UHFFFAOYSA-N
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Description

5-Amino-1-ethylpyrazole-3-carboxamide is a heterocyclic compound . It has a molecular formula of CHN, an average mass of 111.145 Da, and a monoisotopic mass of 111.079643 Da .


Synthesis Analysis

Amino-pyrazoles, including 5-Amino-1-ethylpyrazole-3-carboxamide, are often used as precursors in the synthesis of condensed heterocyclic systems . They are advantageous frameworks able to provide useful ligands for receptors or enzymes .


Molecular Structure Analysis

The molecular structure of 5-Amino-1-ethylpyrazole-3-carboxamide is characterized by a pyrazole nucleus, which is an easy-to-prepare scaffold with large therapeutic potential . The pyrazole heterocyclic ring represents an important building block in different areas of organic and medicinal chemistry .


Chemical Reactions Analysis

5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are used in a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Mechanism of Action

While the specific mechanism of action for 5-Amino-1-ethylpyrazole-3-carboxamide is not mentioned in the sources, amino-pyrazoles in general are known to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .

Safety and Hazards

When handling 5-Amino-1-ethylpyrazole-3-carboxamide, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing . It is also advised to avoid dust formation, ingestion, and inhalation .

Future Directions

Amino-pyrazoles, including 5-Amino-1-ethylpyrazole-3-carboxamide, are of great interest to the academic community as well as industry due to their large therapeutic potential . They are being studied as active agents in different therapeutic areas, with particular attention on the design and structure-activity relationships defined by each class of compounds . The most relevant results have been obtained for anticancer/anti-inflammatory compounds .

Properties

IUPAC Name

5-amino-1-ethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-2-10-5(7)3-4(9-10)6(8)11/h3H,2,7H2,1H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLIQCNHFDHQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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